Bruceine E

Description

Contextual Background of Brucea javanica as a Source Organism

Brucea javanica (L.) Merr. is an evergreen shrub belonging to the Simaroubaceae family dovepress.commetabolomicsworkbench.org. This plant is widely distributed across tropical and subtropical regions, including Southern China, Southeast Asia, and northern Australia metabolomicsworkbench.orgnih.govuni-freiburg.dealfa-chemistry.comnih.gov. In Chinese traditional medicine, the dried and ripe fruits of Brucea javanica are known as Fructus Bruceae or Ya-Dan-Zi and are the primary source of its medicinal properties metabolomicsworkbench.orgnih.govoaepublish.commedchemexpress.com. The plant thrives in open localities such as light secondary forests, thickets, and forest edges, and can be found from sea level up to 900 meters altitude alfa-chemistry.com.

Chemical Classification within Quassinoid Natural Products

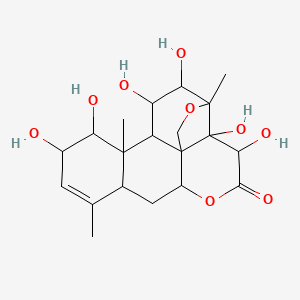

Bruceine E is chemically classified as a quassinoid, specifically a diterpenoid scienceopen.comnih.gov. Quassinoids are a group of highly oxygenated tetracyclic triterpene derivatives that are considered the main active metabolites found in Brucea javanica metabolomicsworkbench.orguni-freiburg.dealfa-chemistry.comoaepublish.compublichealthinafrica.org. These compounds typically feature a core structure comprising three hexagonal rings and a lactone ring publichealthinafrica.org. This compound, along with other bruceines, is characterized by its distinct structural features within this class of natural products metabolomicsworkbench.orgthegoodscentscompany.com. Its molecular formula is C20H28O9, and its CAS number is 21586-90-3 scienceopen.comnih.gove-century.us.

Historical and Traditional Medicinal Significance of the Plant Source in Relevant Academic Literature

Brucea javanica has a long-standing history of use in traditional medicine across various cultures. In China, its use dates back to the Qing Dynasty, being recorded in texts like "The Omissions from the Compendium of Materia Medica" oaepublish.com. Traditionally, Brucea javanica has been employed for a wide array of ailments, including dysentery, malaria, and intestinal inflammation nih.govuni-freiburg.denih.govoaepublish.compublichealthinafrica.org. Its applications also extend to treating skin warts, corns, abdominal pain, hemorrhoids, and ulcers nih.govoaepublish.com. In Southeast Asian countries such as Indonesia and Cambodia, it is recognized for its anti-malarial, anti-trypanosomal, and hypoglycemic effects medchemexpress.compublichealthinafrica.org. Observational studies have further corroborated many of these traditional uses medchemexpress.compublichealthinafrica.org.

Research Significance of this compound as a Bioactive Metabolite

Academic research has increasingly focused on this compound due to its notable bioactive properties, particularly its hypoglycemic, anti-steatotic, and cytotoxic effects, along with its pharmacokinetic characteristics.

Hypoglycemic Effect: this compound has demonstrated significant blood glucose-lowering effects. Studies in both non-diabetic mice and streptozotocin (B1681764) (STZ)-induced diabetic rats showed that this compound, at a dose of 1 mg/kg body weight, reduced blood glucose levels comparably to the positive control, glibenclamide alfa-chemistry.comoaepublish.commedchemexpress.comscienceopen.comspandidos-publications.combadd-cao.net. The reduction in diabetic rats was approximately 40.07% ± 11.45%, while in normoglycemic mice, it was about 48.82% ± 13.34% oaepublish.commedchemexpress.comspandidos-publications.com. This effect is partly attributed to its potential as an α-glucosidase and glycogen (B147801) phosphorylase α (GP-α) inhibitor, which contributes to improved hepatic glucose and carbohydrate metabolism, reduced oxidative stress, and prevention of inflammation in type 2 diabetic rats oaepublish.combadd-cao.net.

Table 1: Hypoglycemic Effect of this compound in Rodent Models

| Model Type | Dose (mg/kg b.w.) | Blood Glucose Reduction (0-8h) | Reference |

| Non-diabetic mice | 1 | 48.82% ± 13.34% | oaepublish.commedchemexpress.comspandidos-publications.com |

| STZ-induced diabetic rats | 1 | 40.07% ± 11.45% | oaepublish.commedchemexpress.comspandidos-publications.com |

Attenuating Nonalcoholic Steatohepatitis (NASH): Recent research indicates that this compound plays a role in attenuating nonalcoholic steatohepatitis (NASH). In high-fat-diet (HFD) male Wistar rats, oral administration of this compound (at doses of 400, 800, or 1600 µg/kg for 4 weeks) led to a reduction in liver markers such as alanine (B10760859) transferase (ALT) and aspartate transferase (AST) sdsc.edu. Histological examination of liver tissue revealed that this compound alleviated steatosis, ballooning, and lobular inflammation sdsc.edu. Mechanistically, this compound was found to activate phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) genes and proteins while suppressing inflammatory genes and protein expressions, including nuclear factor-kappa B (NFκB), tumor necrosis factor alpha (TNFα), and interleukin-6 (IL6), while increasing interleukin-10 (IL10) sdsc.edu. These findings suggest that this compound improves insulin (B600854) resistance, liver steatosis, and inflammation, potentially delaying the progression of NASH to hepatocellular carcinoma sdsc.edu.

Table 2: Effects of this compound on Liver Markers and Histology in HFD Rats

| Parameter | Effect of this compound Treatment | Reference |

| Alanine Transferase (ALT) | Reduced | sdsc.edu |

| Aspartate Transferase (AST) | Reduced | sdsc.edu |

| Liver Steatosis | Alleviated | sdsc.edu |

| Liver Ballooning | Alleviated | sdsc.edu |

| Lobular Inflammation | Alleviated | sdsc.edu |

| PI3K/AKT genes and proteins | Activated | sdsc.edu |

| Inflammatory genes and proteins | Suppressed | sdsc.edu |

Cytotoxic Activity: this compound has also been evaluated for its in vitro cytotoxic activity. It was among the known quassinoids isolated from Brucea javanica fruits that exhibited significant growth inhibitory activity against various cancer cell lines, including Bel-7404 (human hepatoma), MCF-7 (human breast carcinoma), and A549 (human lung cancer) thegoodscentscompany.com. This positions this compound within the broader class of quassinoids known for their potent anti-cancer properties uni-freiburg.denih.govpublichealthinafrica.org.

Pharmacokinetic Profile: Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed into the circulatory system, reaching peak concentration (Tmax) at approximately 0.66 ± 0.30 hours badd-cao.netsdsc.edu. However, it exhibits poor oral bioavailability badd-cao.net. Notably, this compound is eliminated slower than Bruceine D, with its half-life (t1/2) almost doubling that of Bruceine D badd-cao.net.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Tmax | 0.66 ± 0.30 h | badd-cao.netsdsc.edu |

| Oral Bioavailability | Poor | badd-cao.net |

| Elimination | Slower than Bruceine D | badd-cao.net |

Properties

IUPAC Name |

2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXITHPYBBXZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation in Research Contexts

Isolation Methodologies for Bruceine E from Biological Sources

This compound is primarily isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. The isolation process is a multi-step procedure that begins with the extraction of chemical constituents from the plant material, followed by systematic fractionation and purification to yield the pure compound.

A typical isolation protocol commences with the procurement and processing of Brucea javanica seeds. The dried and powdered seeds undergo exhaustive extraction with a solvent such as ethanol. This initial extract contains a complex mixture of various phytochemicals. To separate the compounds of interest, the crude extract is partitioned between different immiscible solvents, such as water and chloroform (B151607), to separate compounds based on their polarity.

The subsequent and most critical phase of isolation involves chromatography. A common approach is the use of column chromatography with a silica (B1680970) gel stationary phase. The extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. For instance, a mixture of chloroform and methanol (B129727) in varying ratios can be used. This process separates the components of the extract based on their affinity for the stationary phase and solubility in the mobile phase.

The fractions collected from the column are monitored using thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined and may undergo further purification steps. These can include repeated column chromatography or more advanced techniques like preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity. This meticulous process of extraction and chromatographic separation is essential to obtain pure this compound for structural analysis and other scientific investigations.

Spectroscopic and Analytical Techniques Utilized for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Once isolated, the definitive identification of this compound requires the use of sophisticated spectroscopic and analytical methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry, ultimately confirming its structure.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are employed. This method provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. For this compound, a characteristic mass-to-charge ratio (m/z) transition of 395.2→377.2 is observed in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to map out the complete structure.

1H NMR (Proton NMR) provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the proton signals are unique to the structure of this compound.

13C NMR (Carbon NMR) reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, olefinic, aliphatic).

2D NMR Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between different nuclei. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the molecular framework.

The collective data from these spectroscopic methods allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the this compound structure.

Below are the detailed 1H and 13C NMR spectral data for this compound.

Table 1: 1H NMR Spectral Data of this compound (500 MHz, C5D5N)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.03 | d | 5.0 |

| 5 | 4.05 | d | 9.0 |

| 6α | 2.23 | m | |

| 6β | 2.01 | m | |

| 7 | 4.88 | d | 7.5 |

| 9 | 3.28 | d | 5.5 |

| 11 | 4.41 | s | |

| 12 | 5.31 | s | |

| 14 | 3.55 | d | 5.5 |

| 15 | 4.01 | d | 5.5 |

| 17α | 1.85 | d | 14.5 |

| 17β | 1.65 | d | 14.5 |

| 18-CH3 | 1.63 | s | |

| 19-CH3 | 1.98 | s | |

| 21-CH3 | 1.45 | d | 6.5 |

Table 2: 13C NMR Spectral Data of this compound (125 MHz, C5D5N)

| Position | Chemical Shift (δ, ppm) |

| 1 | 84.1 |

| 2 | 166.1 |

| 3 | 125.1 |

| 4 | 163.8 |

| 5 | 49.1 |

| 6 | 34.5 |

| 7 | 79.8 |

| 8 | 78.1 |

| 9 | 51.5 |

| 10 | 43.8 |

| 11 | 71.3 |

| 12 | 78.6 |

| 13 | 47.9 |

| 14 | 68.2 |

| 15 | 67.9 |

| 16 | 170.8 |

| 17 | 29.8 |

| 18 | 25.9 |

| 19 | 10.8 |

| 20 | 208.2 |

| 21 | 21.1 |

Biosynthesis and Synthetic Strategies

Natural Biosynthesis Pathways of Quassinoid Precursors Relevant to Bruceine E

This compound belongs to the quassinoid family, a group of highly oxygenated and structurally complex triterpenoids found predominantly in plants of the Simaroubaceae family. nih.govscielo.br These compounds are characterized as degraded triterpenes, meaning they are derived from a C30 precursor through a series of oxidative cleavage and rearrangement reactions. scielo.brnih.gov The biosynthesis of quassinoids is not fully elucidated; however, research into related compounds and the initial steps in model organisms has provided significant insight into the formation of their essential precursors.

The biosynthesis is understood to originate from the cyclization of 2,3-oxidosqualene. The initial committed steps are catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases, which lead to the formation of the protolimonoid, melianol. nih.govresearchgate.net This finding is significant as it confirms a long-held hypothesis that quassinoids and the structurally similar limonoids (found in the sister families Meliaceae and Rutaceae) share a common evolutionary and biosynthetic origin from protolimonoids. nih.govresearchgate.net

From the protolimonoid intermediate, a cascade of oxidative reactions, including epoxidation, hydroxylation, and Baeyer-Villiger-type oxidations, is thought to occur. These modifications, followed by the loss of carbon atoms, ultimately lead to the characteristic C20 picrasane (B1241345) skeleton of most prevalent quassinoids, including the bruceolides isolated from the Brucea genus. nih.gov The formation of the lactone rings and the specific oxygenation pattern seen in this compound are the results of these extensive enzymatic modifications of the triterpenoid (B12794562) scaffold.

Table 1: Key Stages in the Biosynthesis of Quassinoid Precursors

| Stage | Precursor | Key Enzyme Class | Intermediate/Product | Reference |

|---|---|---|---|---|

| Cyclization | 2,3-Oxidosqualene | Oxidosqualene cyclase | Triterpenoid scaffold (e.g., euphol/tirucalol) | scielo.br |

| Initial Oxidation | Triterpenoid scaffold | Cytochrome P450 monooxygenases | Protolimonoid (e.g., melianol) | nih.govresearchgate.net |

| Degradation & Rearrangement | Protolimonoid | Various oxidases | C20 Picrasane skeleton | nih.govnih.gov |

| Final Tailoring | Picrasane skeleton | Hydroxylases, etc. | Specific Quassinoids (e.g., this compound) | nih.gov |

Total Synthesis Approaches to this compound and Related Analogues

The structural complexity of quassinoids, characterized by a dense arrangement of stereocenters, multiple oxygen-containing functional groups, and a rigid polycyclic framework, presents a formidable challenge for total synthesis. nih.gov While a specific total synthesis for this compound is not widely documented, synthetic strategies developed for related analogues like quassin (B1678622) provide a blueprint for accessing the core architecture of this compound class.

A prominent strategy involves the convergent assembly of the intricate polycyclic system from less complex starting materials. One modern approach to the tetracyclic core of quassinoids relies on an annulation between two unsaturated carbonyl components. nih.gov This key step can be initiated by a catalytic hydrogen atom transfer (HAT) from an iron hydride to an alkene, facilitating the rapid construction of the shared polycyclic motif. nih.gov Subsequent steps in such a synthesis involve pragmatic functional group manipulations to install the necessary oxygenation and build the characteristic lactone ring. For instance, in the synthesis of (+)-quassin, an unsaturated epoxide intermediate was isomerized with a palladium phosphine (B1218219) complex to form a ketone, which was a precursor to the final lactone moiety. nih.gov

Semi-synthetic Derivatization Strategies for Structure-Activity Relationship Exploration

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for exploring the structure-activity relationships (SAR) of complex natural products like this compound. This approach circumvents the challenges of total synthesis and allows for the targeted modification of specific functional groups to probe their importance for biological activity.

For quassinoids, SAR studies have often focused on modifications of the side chain attached to the C15 position of the picrasane skeleton. nih.gov Research has demonstrated that the nature of this C15 ester side chain is a key determinant of the pharmacological activity of these compounds. nih.gov To investigate this, semi-synthetic routes have been developed to create novel quassinoid analogues. These strategies typically involve the hydrolysis of the natural ester at C15, followed by re-esterification with a variety of different carboxylic acids to introduce new side chains.

For example, a series of novel C15-modified quassinoid analogues were designed and synthesized to evaluate their antitumor activity. nih.gov This involved creating analogues with different side chains, such as a sorbic acid ((2E,4E)-hexadiene) moiety, to assess how changes in the length, saturation, and functionality of the side chain impact biological potency. nih.gov Similarly, acetylated derivatives of related compounds like Bruceine A and C have been synthesized to understand the role of hydroxyl groups in their bioactivity. researchgate.net These semi-synthetic efforts are critical for identifying the specific structural features required for the desired therapeutic effects and for designing new, more potent quassinoid-based drug candidates.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Bruceine A |

| Bruceine C |

| Bruceine D |

| This compound |

| Brusatol |

| Emodin |

| Melianol |

| Quassin |

| Scutellarein |

| Tirucalol |

| Euphol |

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms

Antineoplastic Activities in Cellular and In vivo Animal Models

Cell Cycle Dysregulation

Regulation of Key Cell Cycle Regulatory Proteins (e.g., Cyclins, Cyclin-Dependent Kinases, CDK Inhibitors)

Inhibition of Cell Migration and Invasion

The inhibition of cancer cell migration and invasion is a critical aspect of antineoplastic activity. While other quassinoids like Bruceine D have demonstrated the ability to reduce the migratory and invasive capabilities of various cancer cells, including triple-negative breast cancer (MDA-MB-231) cells explorationpub.commdpi.come-century.usspandidos-publications.comnih.gov, specific evidence regarding Bruceine E's direct role in inhibiting cell migration and invasion in cancer models is not detailed in the provided search results.

Epithelial-Mesenchymal Transition (EMT) is a crucial process in cancer metastasis, characterized by changes in cell adhesion and motility. Bruceine D has been shown to reverse EMT by upregulating E-cadherin and downregulating vimentin (B1176767) and β-catenin expression in breast cancer cells explorationpub.commdpi.come-century.usspandidos-publications.comnih.gov. However, specific studies demonstrating the reversal or modulation of EMT by this compound are not found in the provided information.

Autophagy Modulation

Autophagy, a cellular degradation process, plays a complex role in cancer. Some anticancer agents exert their effects by modulating autophagy. Bruceine D, for example, has been reported to induce autophagy in lung cancer cells explorationpub.commdpi.comnih.gov. Despite the general interest in autophagy modulation by natural products in cancer therapy, specific data on this compound's direct influence on autophagy in cancer cells is not provided in the search results.

Role of Reactive Oxygen Species (ROS) Generation or Scavenging in Antineoplastic Effects

Reactive Oxygen Species (ROS) can play a dual role in cancer, and their modulation is a known mechanism of action for some antineoplastic agents. Bruceine D has been shown to induce apoptosis and autophagy through the generation of ROS in lung cancer and pancreatic cancer cells explorationpub.commdpi.comnih.govresearchgate.net. However, specific research detailing the direct role of this compound in ROS generation or scavenging as part of its antineoplastic effects is not identified in the provided search results.

Efficacy in Specific Cancer Models (e.g., Pancreatic Carcinoma, Breast Adenocarcinoma, Lung Carcinoma, Hepatocellular Carcinoma, Gastric Carcinoma, Leukemia, Multiple Myeloma)

While Brucea javanica quassinoids, including Bruceine A and Bruceine D, have been investigated for their efficacy in various cancer models such as pancreatic carcinoma, breast adenocarcinoma, lung carcinoma, hepatocellular carcinoma, gastric carcinoma, leukemia, and multiple myeloma explorationpub.comresearchgate.netnih.govacs.orgnih.govmdpi.comresearchgate.netcusabio.com, specific efficacy data for this compound in these particular cancer models are not detailed in the provided search results. The existing literature largely highlights the antineoplastic actions of Bruceine D and Bruceine A across these cancer types.

Molecular Signaling Pathways and Protein Targets

The antineoplastic effects of Brucea javanica quassinoids are often mediated through the modulation of various molecular signaling pathways and protein targets, including PI3K/Akt/mTOR, MAPK (p38-MAPK, JNK), NF-κB, JAK/STAT, and Wnt/β-catenin pathways explorationpub.comresearchgate.netnih.govacs.orgresearchgate.netnih.gov. For instance, Bruceine D has been shown to inhibit PI3K expression and AKT phosphorylation, modulate MAPK signaling, and affect the expression of key proteins like E-cadherin, vimentin, and β-catenin explorationpub.comnih.govmdpi.come-century.usspandidos-publications.comnih.gov. However, specific studies identifying the direct molecular signaling pathways and protein targets through which this compound exerts any potential antineoplastic effects are not provided in the search results.

Antiviral Activities in Cellular Models

Mechanisms of Viral Replication Inhibition (e.g., Viral Enzyme Activity, RNA Polymerase Interference)

This compound has demonstrated moderate inhibitory effects on viral replication, specifically targeting the Foot-and-Mouth Disease Virus (FMDV). Research indicates that this compound can inhibit FMDV 3Dpol, which is the RNA-dependent RNA polymerase (RdRp) of the virus. This inhibition suggests that this compound interferes with a crucial viral enzyme necessary for replication. Predicted protein-ligand interaction studies further support that this compound interacts with key catalytic and bystander residues of FMDV 3Dpol. researchgate.netdntb.gov.uaresearchgate.net

Modulation of Host Antiviral Immune Responses

While direct studies on this compound's modulation of host antiviral immune responses are limited, the broader context of antiviral agents often involves influencing cellular pathways. Host innate immune responses are the primary defense against viral infections, involving the recognition of viral components by pattern-recognition receptors (PRRs) and subsequent activation of signaling pathways that lead to the production of interferons (IFNs) and other antiviral cytokines. frontiersin.orgplos.orgmdpi.com Viruses, in turn, have evolved strategies to evade or antagonize these host responses. frontiersin.orgmdpi.com Further research is needed to specifically delineate how this compound might modulate these intricate host-pathogen interactions to enhance antiviral immunity.

Antiparasitic Activities in Cellular and In vivo Animal Models

This compound, along with other quassinoids from Brucea javanica, exhibits antiparasitic activities. While Bruceine A and Bruceine D have been more extensively studied for their antiparasitic effects, this compound is also recognized within this class of compounds for its potential against various parasitic organisms. chemfaces.comresearchgate.netchemsrc.commedchemexpress.comresearchgate.netresearchgate.net

Efficacy Against Specific Parasitic Organisms (e.g., Plasmodium falciparum, Babesia gibsoni)

This compound has shown antimalarial activity against Plasmodium falciparum K1 strain, with an IC50 value of 4.37 µM. researchgate.net This indicates its ability to inhibit the growth of the parasite responsible for malaria in in vitro settings. While Bruceine A has been more prominently studied for its efficacy against Babesia gibsoni, inhibiting its in vitro growth in canine erythrocytes at low concentrations and demonstrating efficacy in infected dogs, this compound's specific efficacy against Babesia gibsoni is less documented in the provided search results. chemfaces.comresearchgate.netresearchgate.net However, other quassinoids like Bruceine J also show anti-Babesial activity against Babesia gibsoni chemsrc.commedchemexpress.com.

Table 1: Efficacy of this compound and Related Quassinoids Against Parasitic Organisms

| Compound | Parasitic Organism | IC50 Value (µM) | Notes | Source |

| This compound | Plasmodium falciparum (K1 strain) | 4.37 | In vitro antimalarial activity | researchgate.net |

| Bruceine A | Babesia gibsoni | 0.004 (4 ng/mL) | In vitro antibabesial activity in canine erythrocytes; more effective than diminazene (B1218545) aceturate (103 ng/mL) | researchgate.net |

| Bruceine A | Plasmodium falciparum | 0.021 (21.0 nM) | In vitro activity | medchemexpress.com |

| Bruceine D | Plasmodium falciparum (K1 strain) | 1.41 | In vitro antimalarial activity | researchgate.net |

| Bruceine J | Babesia gibsoni | 0.742 (742 ng/mL) | In vitro antibabesial activity | chemsrc.commedchemexpress.com |

Mechanisms of Parasite Growth Inhibition (e.g., Interference with Macromolecular Synthesis)

The antiparasitic mechanisms of quassinoids, including this compound, are often linked to their ability to interfere with essential cellular processes in the parasites. For instance, the antimalarial effect of some bruceines, such as Bruceine B, has been attributed to their inhibition of protein and nucleic acid synthesis. researchgate.netucl.ac.uk This interference with macromolecular synthesis (e.g., protein and DNA synthesis) can disrupt parasite growth and replication. ucl.ac.ukresearchgate.net While specific detailed mechanisms for this compound are not extensively outlined in the provided information, its classification as a quassinoid suggests similar modes of action to other compounds in its class, which have been shown to inhibit protein synthesis in Plasmodium falciparum. ucl.ac.uk

Antidiabetic/Hypoglycemic Activities in Animal Models

This compound has demonstrated significant antidiabetic and hypoglycemic activities in various animal models. researchgate.netspringermedizin.deresearchgate.netnih.govworldscientific.commedchemexpress.comfrontiersin.org

Regulation of Glucose Metabolism in Experimental Models

Studies have shown that this compound can effectively lower blood glucose concentrations in both normoglycemic mice and streptozotocin (B1681764) (STZ)-induced diabetic rats. In STZ-induced diabetic rats, administration of this compound at a dose of 1 mg/kg body weight resulted in a significant reduction in blood glucose concentration by 73.57 ± 13.64% compared to non-treated diabetic rats. researchgate.netresearchgate.net This reduction was comparable to that achieved by the standard antidiabetic drug glibenclamide. researchgate.netresearchgate.net In normoglycemic mice, this compound at 1 mg/kg also led to a notable blood glucose reduction of 40.07 ± 11.45%. researchgate.netresearchgate.net

Table 2: Hypoglycemic Effects of this compound in Animal Models

| Model | Compound | Dose | Blood Glucose Reduction | Comparison | Source |

| STZ-induced diabetic rats | This compound | 1 mg/kg b.w. | 73.57 ± 13.64% | Comparable to glibenclamide | researchgate.netresearchgate.net |

| Normoglycemic mice | This compound | 1 mg/kg | 40.07 ± 11.45% | - | researchgate.netresearchgate.net |

Modulation of Glycogen (B147801) Phosphorylase Activity

Early research suggested that this compound, along with Bruceine D, might contribute to the therapeutic value of Brucea javanica in type 2 diabetes by acting as inhibitors of glycogen phosphorylase α (GP-α). frontiersin.orgnih.govresearchgate.net This proposed mechanism was thought to improve hepatic glucose and carbohydrate metabolism. frontiersin.orgnih.govresearchgate.net

However, more targeted in vitro investigations into the GP-α inhibitory activity of isolated compounds from Brucea javanica seeds revealed that this compound (and Bruceine D) did not exhibit any significant inhibition of GP-α. springermedizin.denih.govspringermedicine.com In these studies, other compounds, such as luteolin, were identified as potent GP-α inhibitors, with an IC50 value of 45.08 µM, demonstrating a 10-fold higher potency than caffeine (B1668208) (IC50 = 457.34 µM). nih.gov This indicates that while Brucea javanica extracts may influence GP-α activity, the direct inhibitory effect is not attributed to this compound itself.

Alpha-Glucosidase Inhibition

Similar to its interaction with glycogen phosphorylase, this compound was initially considered a potential α-glucosidase inhibitor, contributing to its observed anti-diabetic effects. frontiersin.orgnih.govresearchgate.net Alpha-glucosidase inhibitors are crucial for controlling post-meal blood glucose levels by slowing down carbohydrate digestion. springermedizin.de

Nevertheless, specific in vitro assays evaluating the α-glucosidase inhibitory activity of isolated compounds, including this compound, concluded that this compound (and Bruceine D) showed no inhibition against this enzyme. springermedizin.denih.govspringermedicine.com Luteolin, another compound from Brucea javanica, was found to be a potent α-glucosidase inhibitor, with an IC50 value of 26.41 µM, which was 5.5-fold more potent than the standard drug acarbose (B1664774) (IC50 = 145.83 µM). nih.gov These findings suggest that the observed hypoglycemic effects of this compound in in vivo models are likely mediated through alternative molecular pathways rather than direct inhibition of GP-α or α-glucosidase.

Despite the lack of direct enzyme inhibition in these specific in vitro studies, this compound has consistently shown significant blood glucose reduction in animal models. In STZ-induced diabetic rats, administration of this compound led to a substantial decrease in blood glucose concentration. frontiersin.orgnih.govresearchgate.netresearchgate.net

Table 1: Blood Glucose Reduction by this compound in Preclinical Models

| Model | Compound | Blood Glucose Reduction (%) | Reference |

| STZ-induced diabetic rats | This compound | 87.99 ± 2.91 | frontiersin.orgnih.govresearchgate.netresearchgate.net |

| Normoglycemic mice | This compound | 48.82 ± 13.34 | frontiersin.orgresearchgate.net |

Other Biological Activities in Preclinical Research

Beyond its primary focus on anti-diabetic properties, this compound and other Brucea javanica constituents have been investigated for a range of other biological activities.

Neuroprotection: Bruceine derivatives, including this compound, are recognized for their potential neuroprotective actions. researchgate.net The plant Brucea javanica itself has demonstrated neuroprotective effects. frontiersin.orgnih.govresearchgate.net While the broader class of bruceines is associated with neuronal protection, specific detailed mechanisms for this compound's direct neuroprotective action are still under active investigation. researchgate.net

Renoprotection: Quassinoids from Brucea javanica are generally considered to offer kidney protection. researchgate.netresearchgate.net For instance, Bruceine A has been identified as a renoprotective molecule with potent anti-inflammatory activity, shown to alleviate diabetic kidney disease by inhibiting galectin-1. researchgate.netnih.govsemanticscholar.org While this compound is a related compound, specific research detailing its direct renoprotective effects and underlying mechanisms is less extensively reported compared to Bruceine A.

Hepatoprotection (beyond Anti-inflammatory Effects): this compound has shown specific hepatoprotective properties. It has been found to attenuate hepatic steatosis, a condition characterized by fat accumulation in the liver, through the modulation of the PI3K/AKT/NFκB signaling pathway. researchgate.net This mechanism suggests that this compound may play a role in delaying the progression of non-alcoholic steatohepatitis (NASH) to more severe liver conditions, including hepatocellular carcinoma. researchgate.net This indicates a direct and significant hepatoprotective role for this compound.

Structure Activity Relationship Sar Investigations

Correlation of Specific Chemical Moieties within Bruceine E with Observed Pharmacological Potency and Selectivity

This compound possesses a characteristic C20-quassinoid skeleton, which includes three hexagonal rings and a lactone D ring researchgate.net. While comprehensive, direct structure-activity relationship studies focusing solely on the subtle chemical moieties within this compound and their precise correlation with observed pharmacological potency and selectivity across all its reported activities are not extensively detailed in current literature. However, insights can be drawn from comparisons with closely related quassinoids and general SAR principles observed within the class.

One notable structural feature of this compound is the presence of a hydroxyl group at the C-2 position researchgate.net. A comparative analysis with bruceine M, a newly identified quassinoid, reveals that bruceine M differs from this compound specifically by having a methoxy (B1213986) group at C-2 instead of a hydroxyl group researchgate.net. This structural distinction at the C-2 position suggests its potential importance for this compound's unique pharmacological profile. For instance, in studies on the herbicidal activity of bruceines D-F, the hydroxylation of the ketone group at the C-2 position was identified as a primary factor influencing their herbicidal activity, while the alkyl chain at C-13 showed no significant effect arabjchem.org. This highlights the C-2 position as a critical site for modulating biological activity within the quassinoid scaffold.

Furthermore, general SAR studies on quassinoids indicate that substituents at the C-2 or C-3 positions can influence compound activity, particularly in protein synthesis inhibition researchgate.net. The presence of a ketone group and a double bond within the A-ring of the quassinoid structure also appears to be important for inhibitory activity researchgate.net. While these observations provide general principles for quassinoid activity, specific, detailed correlations for this compound's distinct moieties and their direct impact on its potency and selectivity for its various pharmacological effects (e.g., antidiabetic, cytotoxic, antimalarial) warrant further dedicated investigation.

Comparative Analysis of this compound Biological Activities with Other Structurally Related Quassinoids

This compound exhibits several biological activities, including cytotoxicity, antimalarial, and antidiabetic effects. A comparative analysis with other quassinoids isolated from Brucea javanica reveals both shared and distinct pharmacological profiles, often linked to subtle structural differences.

Cytotoxicity: this compound, alongside bruceine B, D, and H, has demonstrated cytotoxicity against SKVO3 cells, with IC50 values ranging from 0.12 to 2.5 µmol/L nih.gov. Other quassinoids, such as bruceine A and brusatol, are known for their potent anticancer activities. For example, bruceine A shows significant anti-proliferation activity on human MIA PaCa-2 pancreatic cancer cells with an IC50 value of 29 nM nih.gov. It also exhibits strong cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values comparable to doxorubicin (B1662922) researchgate.net. Bruceine D has shown cytotoxic effects against various cancer cell lines, including lung cancer (H460 and A549 cells, IC50 values of 0.5 and 0.6 μM, respectively) medchemexpress.com, and gastric cancer frontiersin.org.

Antimalarial Activity: this compound has demonstrated antimalarial activity against the Plasmodium falciparum K1 strain with an IC50 value of 4.37 µM researchgate.net. Other bruceines also exhibit potent antimalarial effects. Bruceine B, for instance, shows an IC50 of 10 nM for antimalarial activity nih.gov. Bruceine D and H also possess antimalarial activity against P. falciparum K1 strain, with IC50 values of 1.41 µM and 1.06 µM, respectively researchgate.net. Bruceantin is noted as one of the most active quassinoids against amoebae, with an IC50 of 0.019 µg/mL, and its activity against P. falciparum is similar asm.org. The difference in antimalarial potency among bruceines D, E, F, and H may be attributed to variations in substituted groups at the C-13 carbon researchgate.net.

Antidiabetic Activity: this compound, along with bruceine D, has shown potential therapeutic value for type 2 diabetes by acting as α-glucosidase and glycogen (B147801) phosphorylase α (GP-α) inhibitors, leading to improved hepatic glucose and carbohydrate metabolism, inhibition of oxidative stress, and prevention of inflammation in type 2 diabetic rats frontiersin.org.

The following table summarizes the comparative biological activities of this compound and some related quassinoids:

Table 1: Comparative Biological Activities of this compound and Related Quassinoids

| Compound | PubChem CID | Activity / Target | IC50 / Concentration (where available) | Reference |

| This compound | 122785 | Cytotoxicity (SKVO3 cells) | 0.12–2.5 μmol/L | nih.gov |

| Antimalarial (P. falciparum K1 strain) | 4.37 µM | researchgate.net | ||

| α-glucosidase and GP-α inhibitor (antidiabetic) | Not specified (effective at 1 mg/kg b.w.) | frontiersin.orgmedchemexpress.com | ||

| Bruceine A | 160006 | Anti-pancreatic cancer (MIA PaCa-2 cells) | 29 nM | nih.gov |

| Cytotoxicity (HeLa cells) | 76.4 µg/ml | core.ac.uk | ||

| Antimalarial (P. falciparum) | 21.0 nM | medchemexpress.com | ||

| Antitrypanosomal (T. evansi) | 2.9 nM | medchemexpress.com | ||

| Bruceine B | 161496 | Antimalarial | 10 nM | nih.gov |

| Antimyeloma activity | Potent | acs.org | ||

| Protein synthesis inhibition (HCT116 cells) | As potent as BOL (30 nM) | nih.gov | ||

| Bruceine D | 441788 | Cytotoxicity (H460 lung cancer cells) | 0.5 μM | medchemexpress.com |

| Cytotoxicity (A549 lung cancer cells) | 0.6 μM | medchemexpress.com | ||

| Antimalarial (P. falciparum K1 strain) | 1.41 µM | researchgate.net | ||

| α-glucosidase and GP-α inhibitor (antidiabetic) | Not specified | frontiersin.org | ||

| Bruceantin | 5281304 | Antiamoebic | 0.019 µg/mL | asm.org |

| Protein synthesis inhibition (HCT116 cells) | 93% inhibition (at 30 nM) | nih.gov | ||

| Brujavanol E | N/A | Antimalarial (P. falciparum K1 strain) | 5.54 μM | researchgate.net |

| Cytotoxicity (KB cancer cells) | 2.16 μM | researchgate.net | ||

| Cytotoxicity (MCF-7 cancer cells) | 1.52 μM | researchgate.net |

The observed variations in potency and specificity among these quassinoids underscore the importance of their distinct structural features. For instance, the C-15 side chain has been identified as playing a critical role in determining the inhibitory activity of quassinoids on protein synthesis nih.gov. Similarly, the presence of free hydroxyl groups has been deemed essential for the antitrypanosomal activity of bruceines researchgate.net. While this compound shares the core quassinoid structure and exhibits several activities common to the class, its specific potency and selectivity in different biological assays are likely influenced by its unique substitution pattern, particularly at positions like C-2.

Advanced Research Methodologies and Experimental Models

In vitro Cell-Based Assays

In vitro cell-based assays are fundamental tools in pharmacological and biological research, allowing for controlled studies of compound effects on isolated cell systems. These assays are critical for identifying potential therapeutic targets, understanding cellular responses, and screening for bioactivity.

While these assays are widely employed in the study of various Bruceine compounds, detailed in vitro cell viability and proliferation data specifically focusing on Bruceine E are not extensively reported in the available literature. Studies often highlight the effects of other Bruceine derivatives, such as Bruceine D, on cell viability in various cancer cell lines nih.gove-century.usspandidos-publications.comnih.gov.

Flow cytometric analysis is a powerful technique used to assess cellular properties such as cell cycle distribution, apoptosis induction, and intracellular reactive oxygen species (ROS) levels researchgate.netspandidos-publications.comnih.govnih.govplos.org. By staining cells with fluorescent dyes that bind to DNA (e.g., propidium (B1200493) iodide) or specific cellular components, researchers can quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and detect apoptotic cells based on changes in membrane integrity or DNA fragmentation nih.govplos.org.

Cellular migration and invasion assays are critical for understanding the metastatic potential of cancer cells and the impact of compounds on these processes thermofisher.com. Common in vitro methods include wound healing assays (scratch assays) and Transwell assays nih.govnih.gove-century.usresearchgate.net. Wound healing assays measure the ability of cells to migrate into a scratched area over time, while Transwell assays assess the capacity of cells to migrate through a porous membrane or invade through an extracellular matrix (e.g., Matrigel-coated membrane) towards a chemoattractant nih.govnih.gove-century.usthermofisher.comresearchgate.net.

Research specifically detailing the in vitro anti-migratory or anti-invasive effects of this compound is limited in the available literature. Studies on related compounds, such as Bruceine D, have demonstrated significant inhibition of cell migration and invasion in a dose-dependent manner in various cancer cell lines nih.govnih.gove-century.us.

Immunoblotting, commonly known as Western blot analysis, is a widely used technique to detect and quantify specific proteins within a cell lysate or tissue extract nih.govbitesizebio.comresearchgate.netnih.gov. It allows for the analysis of protein expression levels, as well as their post-translational modifications, such as phosphorylation, which are crucial for cellular signaling and regulation bitesizebio.comresearchgate.net. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies that bind to the target protein or its phosphorylated form bitesizebio.com.

Direct in vitro studies utilizing immunoblotting to investigate protein expression or phosphorylation changes specifically induced by this compound are not extensively documented. However, similar quassinoids have been shown to modulate the expression and phosphorylation of key signaling proteins involved in pathways like PI3K/AKT, epithelial-mesenchymal transition (EMT), and MAPK pathways in various cell lines nih.govnih.gove-century.usnih.govresearchgate.netnih.gov.

Gene expression profiling techniques are employed to measure the activity of thousands of genes simultaneously, providing a comprehensive view of cellular responses to various stimuli thermofisher.comxiahepublishing.comnih.goverknet.orgnih.gov. Quantitative Polymerase Chain Reaction (qPCR) is used for precise quantification of specific mRNA transcripts, while microarray analysis and RNA sequencing (RNA-seq) offer high-throughput methods to assess the expression levels of a large number of genes or the entire transcriptome thermofisher.comxiahepublishing.comnih.goverknet.orgnih.gov. These methods help identify genes that are upregulated or downregulated in response to a compound, shedding light on its molecular mechanisms of action thermofisher.comnih.gov.

Currently, detailed in vitro gene expression profiling studies specifically investigating the effects of this compound using techniques such as qPCR, microarray, or RNA sequencing are not widely reported in the public domain. Research on related compounds has utilized these methodologies to uncover changes in gene expression related to their anti-cancer or other biological activities nih.govfrontiersin.org.

Enzyme activity assays are designed to measure the catalytic activity of specific enzymes, providing insights into how a compound might inhibit or activate enzymatic processes nih.govfrontiersin.org. These assays are crucial for identifying direct molecular targets of a compound. Kinase assays, for instance, measure the transfer of phosphate (B84403) groups by kinases, while glycosidase assays measure the hydrolysis of glycosidic bonds by glycosidases nih.govfrontiersin.org.

This compound has been investigated for its impact on enzyme activity. Notably, this compound has been found to exhibit glycosidase enzyme inhibitory activity frontiersin.org. This finding suggests a potential mechanism for its reported anti-diabetic effects, as glycosidase inhibitors can help regulate blood glucose levels by slowing down the digestion of carbohydrates frontiersin.org.

Table 1: Research Findings on this compound and Related Compounds in Enzyme Activity Assays

| Compound | Assay Type | Key Finding | Citation |

| This compound | Glycosidase Assay | Exhibited glycosidase enzyme inhibitory activity | frontiersin.org |

In vivo Animal Models for Preclinical Efficacy and Mechanism Studies

Disease-Specific Animal Models (e.g., Diet-Induced Steatohepatitis, Chemically-Induced Diabetes, Induced Inflammation Models)

This compound, a quassinoid derived from Brucea javanica seeds, has been investigated across several disease-specific animal models, demonstrating notable effects, particularly in metabolic and inflammatory conditions.

Chemically-Induced Diabetes Models: Studies have extensively utilized chemically-induced diabetes models to assess the hypoglycemic effects of this compound. In streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound exhibited a significant blood glucose-lowering effect. Similarly, in normoglycemic mice, a reduction in blood glucose concentration was observed. Research using nicotinamide (B372718) (NA)-streptozotocin (STZ) induced type 2 diabetic (T2D) rats further supported these findings, demonstrating that extracts containing this compound from B. javanica seeds not only reduced blood glucose levels but also increased insulin (B600854) and glycogen (B147801) content. Furthermore, these studies indicated a decrease in markers associated with oxidative stress and inflammation in the T2D rat model medchemexpress.comspringermedizin.deresearchgate.netnih.gov.

The efficacy of this compound in reducing blood glucose has been quantitatively assessed:

| Animal Model | Effect on Blood Glucose Concentration (Reduction) | Source |

| STZ-induced diabetic rats | 73.57% ± 13.64% | researchgate.net |

| Normoglycemic mice | 40.07% ± 11.45% | researchgate.net |

Diet-Induced Steatohepatitis (NASH) Models: this compound has shown promise in attenuating non-alcoholic steatohepatitis (NASH) in diet-induced animal models. In high-fat-diet (HFD) fed male Wistar rats, this compound treatment led to a reduction in elevated liver markers such as alanine (B10760859) transferase (ALT) and aspartate transferase (AST) researchgate.net. Histological examination of liver tissues from these rats revealed an alleviation of steatosis, ballooning, and lobular inflammation researchgate.net. Mechanistically, this compound was found to activate phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) genes and proteins, while simultaneously suppressing the expression of inflammatory genes and proteins, including nuclear factor-kappa B (NFκB), tumor necrosis factor alpha (TNFα), interleukin-6 (IL6), and interleukin-10 (IL10). These findings suggest an improvement in insulin resistance, liver steatosis, and inflammation researchgate.net.

Key findings from NASH animal models:

| Parameter | Effect of this compound Treatment (HFD Rats) | Source |

| Alanine Transferase (ALT) | Reduced levels | researchgate.net |

| Aspartate Transferase (AST) | Reduced levels | researchgate.net |

| Hepatic Steatosis | Alleviated | researchgate.net |

| Hepatic Ballooning | Alleviated | researchgate.net |

| Lobular Inflammation | Alleviated | researchgate.net |

| PI3K/AKT pathway activity | Activated | researchgate.net |

| Inflammatory gene/protein expression | Suppressed (NFκB, TNFα, IL6, IL10) | researchgate.net |

Induced Inflammation Models: While dedicated animal models solely focusing on induced inflammation for this compound are less detailed in the provided context, its anti-inflammatory properties are evident as a secondary effect in the aforementioned diabetes and NASH models. The suppression of inflammatory markers (e.g., NFκB, TNFα, IL6, IL10) in HFD-induced NASH rats directly demonstrates its anti-inflammatory action within a complex disease environment researchgate.net. Similarly, in T2D rat models, the reduction of inflammation markers by Brucea javanica seed extract, which contains this compound, further supports its anti-inflammatory potential springermedizin.denih.gov.

Methodological Considerations for Model Selection and Experimental Design in Preclinical Studies

The design and selection of appropriate animal models are paramount for generating reliable and translatable data in preclinical research involving compounds like this compound. Several methodological considerations are critical to ensure the scientific rigor and ethical conduct of these studies.

Model Selection: The choice of animal model should be directly relevant to the hypothesis being tested and the human disease it aims to mimic nih.govmdpi.comresearchgate.net. For instance, in diabetes research, STZ-induced models are commonly used for type 1 diabetes, while nicotinamide-STZ or diet-induced models are employed for type 2 diabetes oatext.com. For non-alcoholic fatty liver disease (NAFLD) and NASH, diet-induced models (e.g., high-fat diets) are frequently utilized, though researchers must carefully select the model based on specific study aims, acknowledging that no single ideal model perfectly replicates human NAFLD mdpi.comresearchgate.net. Considerations include the animal species, strain, age range, and sex, as these factors can influence disease progression and response to interventions nih.gov.

Experimental Design: Rigorous experimental design is essential to minimize bias and enhance the reliability of findings. Key elements include adequate sample sizes, which should be determined based on statistical power calculations and historical data to ensure sufficient power to detect significant effects nih.gov. Randomization of subjects into experimental groups is crucial to ensure comparability between groups and avoid selection bias nih.gov. Blinding of investigators to the treatment or genotype of the animals is also recommended to prevent performance and detection biases nih.gov.

Animal Handling and Environment: The welfare of the animals and consistency of environmental conditions are vital. Animals should be acclimated to the testing environment before experiments commence nih.gov. Factors such as handling procedures and timing of cage changes can influence behavioral and physiological responses, thus requiring careful planning (e.g., avoiding behavioral tests on the day of a cage change) nih.gov.

Ethical Considerations: All preclinical animal research must adhere to strict ethical guidelines, often summarized by the "Three Rs" framework: Replacement (using alternatives to animals where possible), Reduction (minimizing the number of animals used), and Refinement (improving animal welfare and minimizing pain or distress) mdpi.com. Protocols should detail postoperative care, euthanasia, and necropsy procedures to ensure humane treatment and reliable data generation mdpi.com.

Reporting and Reproducibility: Variability in experimental designs and inconsistencies in reporting can limit the generalizability and reproducibility of preclinical findings f1000research.com. Tools like SYRCLE's risk of bias tool are available to assess the methodological quality and risk of bias in animal studies, promoting more robust and reliable research outcomes f1000research.com.

Future Perspectives in Bruceine E Research

Identification of Undiscovered Molecular Targets and Novel Mechanisms of Action

While the broad pharmacological activities of bruceines, including Bruceine E, are recognized, a comprehensive understanding of their molecular targets and mechanisms of action remains incomplete researchgate.net. This compound, along with Bruceine D, has demonstrated hypoglycemic effects by inhibiting α-glucosidase and glycogen (B147801) phosphorylase α (GP-α), suggesting specific targets within glucose metabolism frontiersin.orgspringermedizin.de. Furthermore, this compound is being investigated for its potential to attenuate nonalcoholic steatohepatitis (NASH) through modulation of the PI3K/AKT/NFκB pathway researchgate.net.

Beyond these identified pathways, the broader class of bruceines has been implicated in cytokine inhibitions, oxidative stress responses, and various signaling pathways such as MAPK and NF-κB researchgate.netresearchgate.net. For instance, Bruceine A targets the USP13/PARP1 pathway in multiple myeloma, while Bruceine D inhibits the PIM1-KEAP1-NRF2 pathway in skin fibrosis and targets androgen receptor (AR) and estrogen receptor 1 (ESR1) in breast cancer nih.govnih.govresearchgate.netnih.gov. Bruceine B uniquely degrades the transcription factor c-Maf in multiple myeloma, highlighting the diverse mechanisms within the bruceine family acs.org. The ongoing elucidation of these varied mechanisms across different bruceines suggests that undiscovered molecular targets and novel pathways for this compound are likely to exist, warranting further investigation to fully map its pharmacological landscape.

Rational Design and Synthesis of this compound Derivatives with Enhanced Efficacy and Specificity

The development of this compound derivatives with enhanced efficacy and specificity is a crucial future direction. Current synthetic approaches for bruceine derivatives often involve modifications of free hydroxyl groups to enhance activity researchgate.netresearchgate.net. This rational design approach, common in natural product drug discovery, aims to improve pharmacological profiles, including increased activity and reduced toxicity bioline.org.brbioline.org.br. For example, acetylation of a hydroxyl group in a Bruceine C analogue significantly improved its cytotoxic potency against human colon cancer cells researchgate.net.

Such structural modifications can overcome limitations like drug resistance, poor solubility, and metabolic instability bioline.org.br. By systematically altering the chemical structure of this compound, researchers can aim to develop analogues that exhibit superior binding affinity to specific targets, improved metabolic stability, and enhanced bioavailability, thereby maximizing its therapeutic impact and minimizing off-target effects.

Exploration of Synergistic Combinations with Existing Preclinical Therapeutic Agents

Exploring synergistic combinations of this compound with existing preclinical therapeutic agents presents a promising strategy to enhance treatment outcomes and potentially overcome drug resistance. The necessity for nano-combinations and synergistic effects for bruceines has been highlighted in research researchgate.net. Combinations involving extracts from Brucea javanica, the source plant of this compound, have already shown enhanced therapeutic efficacy when co-administered with other pharmacological agents nih.gov.

Examples from other bruceines underscore this potential: Brusatol, another quassinoid from Brucea javanica, has been shown to synergistically enhance the anti-pancreatic cancer effects of gemcitabine (B846) and 5-fluorouracil (B62378) frontiersin.org. Similarly, Bruceine D combined with afatinib (B358) demonstrated synergistic anti-ovarian cancer effects by inducing DNA damage and inhibiting the EGFR pathway researchgate.net. Bruceine H, in combination with gefitinib, significantly suppressed tumor growth in TKI-resistant lung cancer xenografts frontiersin.org. These findings suggest that combining this compound with other agents could lead to more potent and effective therapeutic strategies, particularly in complex diseases like cancer or diabetes, where multi-targeted approaches are often beneficial.

Development and Evaluation of Advanced Delivery Systems for Preclinical Applications (e.g., Nanoparticles)

A significant challenge for bruceines, including this compound, is their low bioavailability, often reported to be less than 6% following oral and intravenous administrations researchgate.netresearchgate.net. This limitation, coupled with poor water solubility, restricts their clinical application dovepress.com. Consequently, the development and evaluation of advanced drug delivery systems, particularly nanoparticles, are critical for improving the therapeutic efficacy of this compound in preclinical settings.

Nanoparticulate drug delivery systems, such as liposomes, microemulsions, and various types of nanoparticles, are actively being explored for Brucea javanica components dovepress.com. These systems can enhance drug solubility, improve stability, and facilitate targeted delivery, thereby increasing drug concentration at the desired site while minimizing systemic exposure emanresearch.orgeujournal.org. For instance, a self-nanoemulsifying drug delivery system (SNEDDS) developed for Bruceine D significantly improved its oral bioavailability and anti-ulcerative colitis efficacy in rat models researchgate.netresearchgate.net. Nanocarriers can also achieve passive tumor targeting through the enhanced permeability and retention (EPR) effect and can be modified with specific ligands for active targeting, further improving biodistribution and cellular uptake in diseased tissues diva-portal.org. Such advancements in delivery systems are essential to translate the potent in vitro activities of this compound into effective in vivo preclinical applications.

Comprehensive Preclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound and its Analogues in Relevant Models

A thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound and its analogues in relevant preclinical models is indispensable for their development as therapeutic agents. While it is known that bruceines are absorbed, their low bioavailability (less than 6%) necessitates detailed PK studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles researchgate.netresearchgate.net.

Preclinical studies have provided some initial PD insights. For example, this compound and Bruceine D significantly reduced blood glucose concentrations in streptozotocin (B1681764) (STZ)-induced diabetic rats.

Blood Glucose Reduction by Bruceine D and E in STZ-Induced Diabetic Rats frontiersin.org

| Compound | Dosage (mg/kg) | Blood Glucose Reduction (%) |

| Bruceine D | 1 | 73.57 ± 13.64 |

| This compound | 1 | 87.99 ± 2.91 |

Further comprehensive PK/PD characterization will involve evaluating dose-response relationships, duration of action, and potential drug-drug interactions in various disease models. This includes assessing the impact of different formulations (e.g., nanoparticle-based systems) on their PK/PD profiles. Understanding the metabolic pathways and identifying any active or toxic metabolites, which are currently not fully elucidated for Bruceine D, will also be crucial for this compound explorationpub.com. Such detailed characterization is vital for predicting human responses and guiding rational clinical trial design.

Elucidation of Mechanism-Based Selectivity Across Diverse Biological Systems and Disease Models

This compound, as part of the quassinoid family, exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, anti-diabetic, and anti-parasitic effects researchgate.netresearchgate.net. This wide array of activities, while promising, underscores the importance of elucidating its mechanism-based selectivity across diverse biological systems and disease models. Understanding why this compound might be more effective or selective in certain contexts (e.g., diabetes vs. NASH) is crucial for targeted therapeutic development.

For instance, while this compound shows hypoglycemic effects frontiersin.orgspringermedizin.denih.gov, its potential in NASH involves the PI3K/AKT/NFκB pathway researchgate.net. Other bruceines like Bruceine A have demonstrated activity in canine babesiosis and multiple myeloma, and Bruceine D in various cancers and skin fibrosis researchgate.netnih.govnih.govresearchgate.netnih.gov. The differential mechanisms and targets observed among various bruceines (e.g., Bruceine B's unique c-Maf degradation in myeloma acs.org) highlight the need for detailed studies to understand the specific molecular determinants of this compound's selectivity. This includes investigating its efficacy and mechanisms in different cell types, tissues, and disease states, which will inform the development of highly targeted therapies with reduced off-target effects.

Q & A

Q. What are the standard assays for evaluating Bruceine E's hypoglycemic activity in preclinical studies?

Q. How should in vitro experiments be designed to assess this compound's cytotoxic or apoptotic effects in cancer cells?

Use dose- and time-dependent cytotoxicity assays (e.g., CCK-8, MTT) on cancer cell lines (e.g., MCF7, A549). For apoptosis, measure caspase-3/7 activity via fluorometric assays and validate with flow cytometry (Annexin V/PI staining). Include positive controls (e.g., paclitaxel) and vehicle controls (e.g., DMSO <0.1%). Example protocol: Treat MCF7 cells with this compound (1–50 μM) for 24–48 hours, followed by RNA-seq to identify pathways like MYC targets or G2M checkpoint genes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound-induced apoptosis across cancer types?

Contradictory findings (e.g., ROS/MAPK vs. PI3K/Akt pathway activation) may arise from cell-type-specific signaling contexts. To address this:

- Perform phosphoproteomic analysis to map pathway activation.

- Use gene knockout models (e.g., CRISPR-Cas9 for PI3K or MAPK genes) to isolate mechanistic contributions.

- Conduct meta-analyses of existing datasets to identify consensus pathways. For example, integrate RNA-seq data from this compound-treated pancreatic (PANC-1) and breast (MCF7) cancer cells to highlight shared vs. unique targets .

Q. How can researchers design experiments to evaluate this compound's synergistic effects with existing therapies (e.g., sorafenib in hepatocellular carcinoma)?

Use combination index (CI) analysis via the Chou-Talalay method:

- Treat HCC cells (e.g., HepG2) with this compound and sorafenib at fixed ratios (e.g., 1:1, 1:2).

- Calculate CI values using CompuSyn software; CI <1 indicates synergy.

- Validate in vivo using orthotopic liver cancer models, monitoring tumor growth via bioluminescence imaging and survival rates. Include monotherapy arms for comparison .

Methodological Guidelines

- Experimental Reproducibility : Follow the P-E/I-C-O framework (Population, Exposure, Control, Outcome). For example:

- Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to synthesize conflicting results, emphasizing study design heterogeneity (e.g., dose ranges, exposure times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.